4-Azabicyclo[5.1.0]octane
Overview
Description
4-Azabicyclo[510]octane is a bicyclic organic compound with the molecular formula C7H13N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azabicyclo[5.1.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cycloalkene in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Azabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, where substituents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, and alcohols; conditions depend on the specific nucleophile used.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted bicyclic compounds with different functional groups.
Scientific Research Applications
4-Azabicyclo[5.1.0]octane has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Azabicyclo[5.1.0]octane involves its interaction with molecular targets through its nitrogen atom. This interaction can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, commonly found in tropane alkaloids.
2-Azabicyclo[3.2.1]octane: Known for its potential in drug discovery and as a synthetic intermediate.
Uniqueness: 4-Azabicyclo[510]octane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-azabicyclo[5.1.0]octane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-8-4-2-7-5-6(1)7/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVALKVVPPLZZRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2C1C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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